3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA
Description
3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzoxazole ring, a thiourea group, and a furan ring, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S/c1-26-15-6-4-11(9-13(15)21)19-23-14-10-12(5-7-16(14)28-19)22-20(29)24-18(25)17-3-2-8-27-17/h2-10H,1H3,(H2,22,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLKXBZAAVZMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Chloromethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Furan-2-Carbonyl Group: This step involves the acylation of a furan ring using an appropriate acyl chloride or anhydride.
Formation of the Thiourea Group: The final step involves the reaction of the intermediate with thiourea under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Affecting signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycinnamic Acid: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
3-Hydroxy-4-methoxycinnamic Acid: Similar in having a methoxyphenyl group but with different functional groups and reactivity.
N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Similar in having a thiourea group but with different aromatic substituents.
Uniqueness
This detailed article provides a comprehensive overview of 3-[2-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
